molecular formula C11H13NOS B10841794 2-Methoxy-4-(propylthio)benzonitrile

2-Methoxy-4-(propylthio)benzonitrile

Cat. No.: B10841794
M. Wt: 207.29 g/mol
InChI Key: SYEDQZDHJDTUDG-UHFFFAOYSA-N
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Description

2-methoxy-4-(propylthio)benzonitrile is an organic compound with the molecular formula C10H11NOS It is a derivative of benzonitrile, where the benzene ring is substituted with a methoxy group at the 2-position and a propylthio group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(propylthio)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzonitrile with propylthiol in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, where the propylthio group replaces a leaving group on the benzene ring .

Another method involves the use of a one-pot synthesis, where 4-methoxybenzaldehyde is first oximated in an organic solvent in the presence of an oximating agent to obtain 4-methoxybenzaldehyde oxime. This intermediate is then dehydrated in the presence of a dehydrating agent to yield 4-methoxybenzonitrile, which can subsequently react with propylthiol to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(propylthio)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products Formed

Scientific Research Applications

2-methoxy-4-(propylthio)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-4-(propylthio)benzonitrile depends on its specific application. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. For example, it has been shown to displace [3H]DHT from the human androgen receptor, indicating its potential as an androgen receptor antagonist . The molecular targets and pathways involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-(propylthio)benzonitrile is unique due to the presence of both methoxy and propylthio groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

2-methoxy-4-propylsulfanylbenzonitrile

InChI

InChI=1S/C11H13NOS/c1-3-6-14-10-5-4-9(8-12)11(7-10)13-2/h4-5,7H,3,6H2,1-2H3

InChI Key

SYEDQZDHJDTUDG-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC(=C(C=C1)C#N)OC

Origin of Product

United States

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